3-Bromo-5-(difluoromethyl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3N and its molecular weight is 225.996. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatile Synthesis Applications
Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones
A study demonstrated the synthesis of 3,5-disubstituted 2-fluoropyridines using a two-step Suzuki reaction involving 5-bromo-2-fluoropyridines. This methodology facilitates the production of variously substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).
Radiosynthesis for Medical Imaging
Radiosynthesis of 2-Amino-5-[18F]fluoropyridines
The development of a radiosynthesis method for 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the application of these compounds in positron emission tomography (PET) imaging, contributing to advances in medical diagnostics (Pauton et al., 2019).
Chemoselective Functionalization
Chemoselective Amination
Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the selective substitution reactions possible with halogenated pyridines, useful for creating complex organic molecules with specific functional groups (Stroup et al., 2007).
Deprotonation and Cross-Coupling Reactions
Deprotonation Using Lithium Magnesates
The study involving the deprotonation of fluoro aromatics with lithium magnesates to form lithium arylmagnesates for cross-coupling reactions extends the utility of fluoropyridines in synthesizing diverse organic compounds (Awad et al., 2004).
Halogen-rich Intermediate for Synthesis
Synthesis of Pentasubstituted Pyridines
Utilizing halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine for the synthesis of pentasubstituted pyridines demonstrates the strategic use of halogenated pyridines in accessing densely substituted molecular architectures, valuable in drug discovery and material science (Wu et al., 2022).
Photoredox Catalysis for Fluoromethylation
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The exploration of photoredox systems for catalytic fluoromethylation highlights the role of fluoropyridines in facilitating radical-based fluoromethylation reactions, enhancing the synthesis of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSTKNEKPRSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.